molecular formula C13H23NO2 B8552041 N-Cyclohexyl-4,4-dimethyl-3-oxopentanamide CAS No. 61551-83-5

N-Cyclohexyl-4,4-dimethyl-3-oxopentanamide

Cat. No. B8552041
CAS RN: 61551-83-5
M. Wt: 225.33 g/mol
InChI Key: RTTJVAYIVAQLTA-UHFFFAOYSA-N
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Patent
US03993637

Procedure details

Ethylpivaloylacetate (172 g.), cyclohexylamine (99 g.), triethanolamine (1 g.) and toluene (200 ml.) are mixed in a distillation flask and heated at reflux under a 6 in. Vigreux distillation column. When the head temperature stabilized at 82° C. distillation was begun at a take off to reflux ratio of 1 to 10. Distillation was continued until a head temperature of 110° C. is obtained. The remainder of the solvent is removed in a vacuum and residue is crystallized by trituation with hexane. A yield of 201 g. of product melting at 69°-70° C. is obtained.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:12])[CH2:5][C:6](=[O:11])[C:7]([CH3:10])([CH3:9])[CH3:8])C.[CH:13]1([NH2:19])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.N(CCO)(CCO)CCO>C1(C)C=CC=CC=1>[CH:13]1([NH:19][C:4](=[O:12])[CH2:5][C:6](=[O:11])[C:7]([CH3:8])([CH3:9])[CH3:10])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
172 g
Type
reactant
Smiles
C(C)OC(CC(C(C)(C)C)=O)=O
Name
Quantity
99 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
1 g
Type
reactant
Smiles
N(CCO)(CCO)CCO
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a 6 in
DISTILLATION
Type
DISTILLATION
Details
Vigreux distillation column
CUSTOM
Type
CUSTOM
Details
stabilized at 82° C.
DISTILLATION
Type
DISTILLATION
Details
distillation
TEMPERATURE
Type
TEMPERATURE
Details
to reflux ratio of 1 to 10
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
was continued until a head temperature of 110° C.
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The remainder of the solvent is removed in a vacuum and residue
CUSTOM
Type
CUSTOM
Details
is crystallized by trituation with hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(CC(C(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.